Bis(diethyl-L-tartrate glycolato)diboron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-DDHJBXDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472338 |

Source

|

| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-20-8 |

Source

|

| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron: A Chiral Auxiliary in Modern Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethyl-L-tartrate glycolato)diboron is a chiral boron-based reagent that has emerged as a valuable tool in asymmetric synthesis. Derived from the readily available and inexpensive chiral pool starting material, L-tartaric acid, this compound serves as a versatile chiral auxiliary and catalyst. Its unique structural features, characterized by the presence of two linked chiral dioxaborolane rings, create a well-defined chiral environment that enables high levels of stereocontrol in a variety of organic transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in facilitating enantioselective reactions crucial for the development of new pharmaceuticals and other fine chemicals.

Introduction: The Significance of Chiral Boron Reagents

In the realm of asymmetric synthesis, the development of efficient and selective methods for the construction of stereochemically defined molecules is of paramount importance. Chiral organoboron compounds have garnered significant attention as powerful reagents and catalysts to achieve this goal.[1][2][3] Their utility stems from their ability to act as Lewis acids, their predictable reactivity, and the ease with which the boron moiety can be stereospecifically replaced by a variety of functional groups.[1]

Among the diverse array of chiral boron reagents, those derived from tartaric acid have proven to be particularly effective.[4] Diethyl L-tartrate, a C2-symmetric molecule, provides a rigid and well-defined chiral scaffold for the construction of chiral boronates.[4][5] this compound exemplifies this class of reagents, offering a bidentate Lewis acidic character that can effectively coordinate with carbonyl and other functional groups, thereby inducing high levels of stereoselectivity in subsequent reactions.[2][6]

Chemical Structure and Physicochemical Properties

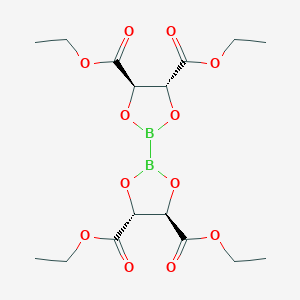

This compound possesses a unique dimeric structure where two diethyl L-tartrate units are bridged by two boron atoms, forming a central B-O-B linkage. Each boron atom is part of a five-membered dioxaborolane ring, with the stereochemistry of the tartrate backbone dictating the overall chirality of the molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of Bis(diethyl-D-tartrate glycolato)diboron

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄B₂O₁₂ | [1][7] |

| Molecular Weight | 429.98 g/mol | [1][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 40-47 °C | [1] |

| Density | 1.275 g/cm³ | [1] |

| Specific Rotation | +17° (c=1 in chloroform) | [1] |

Note: The properties listed are for the D-isomer, but are expected to be very similar for the L-isomer, with the exception of the sign of the specific rotation.

Synthesis and Characterization

General Synthetic Workflow

The synthesis generally proceeds via the condensation of two equivalents of diethyl L-tartrate with a diboron reagent, such as bis(pinacolato)diboron or a borane source, in an anhydrous solvent. The reaction is typically carried out under an inert atmosphere to prevent hydrolysis of the boron reagents and the final product.

Caption: General workflow for the synthesis and characterization.

Plausible Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for the synthesis of similar compounds and has not been experimentally verified for this specific molecule.

-

Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add diethyl L-tartrate (2.0 equivalents) and anhydrous toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of a diboron reagent (e.g., bis(pinacolato)diboron, 1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate spectroscopic method.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound as a crystalline solid.

Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl ester groups and the methine protons of the tartrate backbone. The chemical shift of the methine protons is expected to shift downfield upon formation of the dioxaborolane ring.[6]

-

¹³C NMR: Would provide evidence for the carbon framework of the molecule.

-

¹¹B NMR: This is a crucial technique for characterizing boron compounds. A signal in the region typical for tetracoordinate boronate esters would confirm the formation of the desired product.[2]

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl groups (C=O) and the B-O bonds.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to support the proposed structure.

-

X-ray Crystallography: Would provide unambiguous proof of the three-dimensional structure and absolute stereochemistry of the molecule.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral Lewis acid catalyst or a chiral template in a variety of enantioselective transformations.[6] The two boron centers can act in a cooperative manner to activate substrates, leading to enhanced reactivity and stereoselectivity.[6]

Enantioselective Reductive Coupling of Imines

One notable application of chiral diboron reagents is in the templated reductive coupling of imines to synthesize chiral vicinal diamines. This transformation is highly valuable in medicinal chemistry as the 1,2-diamine motif is a common feature in many biologically active molecules. The chiral diboron reagent templates the-sigmatropic rearrangement of an intermediate formed from the imine, leading to the highly enantioselective formation of the desired product.

Caption: Proposed role in enantioselective imine coupling.

Other Potential Applications

Based on the reactivity of related chiral boronates, this compound could potentially be employed in a range of other asymmetric reactions, including:

-

Diels-Alder Reactions: Acting as a chiral Lewis acid to catalyze the cycloaddition of dienes and dienophiles with high stereocontrol.[2][6]

-

Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes.

-

Allylations and Propargylations: Facilitating the stereoselective addition of allyl or propargyl boronates to carbonyl compounds.

Safety and Handling

This compound is expected to be an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated fume hood. As with most organoboron reagents, it is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound represents a valuable and versatile tool for the modern synthetic organic chemist. Its synthesis from a readily available chiral precursor, coupled with its unique structural and electronic properties, makes it an attractive reagent for the development of novel asymmetric transformations. While specific applications and detailed mechanistic studies of this particular compound are still emerging, the foundational knowledge of chiral diboron chemistry suggests a promising future for its use in the stereoselective synthesis of complex molecules, particularly in the context of drug discovery and development.

References

- Jurczak, J., & Golebiowski, A. (1989). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Chemical Reviews, 89(1), 149-164.

- Wang, Z., Wang, S., & Li, P. (2020). Enantioselective Reductive Coupling of Imines Templated by Chiral Diboron. Journal of the American Chemical Society, 142(23), 10573-10579.

- Corey, E. J., & Loh, T. P. (1991). Asymmetric bis-Boranes as Bidentate Catalysts for Carbonyl Substrates. Journal of the American Chemical Society, 113(23), 8966-8967.

-

Corey, E. J., & Loh, T. P. (1991). Asymmetric Bisboranes as Bidentate Catalysts for Carbonyl Substrates. Sci-Hub. Retrieved from [Link]

- Florence, G. J. (2009). Boron Reagents for Asymmetric Synthesis. SCI Review Meeting.

- Parrain, J. L., & Chuzel, O. (2023).

- Google Patents. (n.d.). Method for synthesizing bis(pinacolato)diboron.

-

PubChem. (n.d.). Bis(neopentyl glycolato)diboron. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl-L-tartrate. Retrieved from [Link]

- Oestreich, M. (2023). Synthesis of Axially Chiral Boron Compounds. Molecules, 28(24), 8109.

-

Organic Syntheses. (n.d.). A 500-mL, three-necked, round-bottom flask.... Retrieved from [Link]

- Li, G., & Antilla, J. C. (2025). Bis-indole chiral architectures for asymmetric catalysis.

- Walia, S., & Pradhan, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials and Sustainability, 1(1), 011-029.

-

FAQ. (n.d.). How is L(+)-Diethyl L-tartrate synthesized and used in pharmaceutical applications?. Retrieved from [Link]

- Jurilli, M., & Ferreira, V. F. (2018). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)

-

Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (+)-Diethyl L-tartrate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). DIETHYL TARTRATE. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Chiral Borane-Catalyzed Enantioselective Reactions [sioc-journal.cn]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. sciforum.net [sciforum.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of Bis(diethyl-L-tartrate glycolato)diboron

Foreword: Navigating the Uncharted Territory of Complex Boron Architectures

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the structural elucidation of a unique and complex organoboron compound: bis(diethyl-L-tartrate glycolato)diboron. As of this writing, detailed experimental data for this specific molecule is not prevalent in publicly accessible literature. Therefore, this document serves as both a practical guide and a forward-looking framework, built upon established principles of boron chemistry and state-of-the-art analytical techniques. We will construct a scientifically plausible model of the target molecule and outline a comprehensive, field-proven strategy for its definitive structural characterization. This guide is designed to be a self-validating system, where each proposed step is grounded in chemical logic and supported by authoritative references.

Introduction: The Allure of Chiral Diboron Complexes

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, most notably for their role in carbon-carbon bond formation.[1] Diboron compounds, featuring a boron-boron single bond, are particularly valuable reagents for the synthesis of a diverse array of organoboron molecules.[2] The incorporation of chiral auxiliaries, such as derivatives of tartaric acid, into boron complexes has been instrumental in the development of asymmetric synthesis methodologies.[3]

The compound "this compound" suggests a sophisticated architecture. The name implies a central diboron core complexed by two molecules of diethyl-L-tartrate, a readily available chiral diol. The term "glycolato" points towards the presence of a glycolic acid derivative, which, given the "diboron" nomenclature, plausibly acts as a bridging ligand between the two boron atoms. This bridging would lead to a structure with two tetracoordinate boron centers, a common motif in stable borate esters.[4]

This guide will therefore focus on the elucidation of the following proposed structure:

Synthesis Strategy: A Hypothesis Grounded in Precedent

The synthesis of borate esters is typically achieved through the condensation of a boric or boronic acid with an alcohol or diol, often with azeotropic removal of water.[3] For the proposed bridged diboron structure, a plausible approach involves the reaction of a diboron reagent with diethyl-L-tartrate and glycolic acid. Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of a B-B bond and is a logical starting material.[2]

Experimental Protocol: Synthesis of this compound

Causality: This one-pot procedure is designed to first facilitate the formation of a diboron intermediate with the more acidic glycolic acid, followed by ligand exchange with diethyl L-tartrate at a higher temperature to drive the reaction to completion. Toluene is chosen as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which is crucial for shifting the equilibrium towards the desired ester product.

-

Apparatus Setup: A flame-dried 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with bis(pinacolato)diboron (1.0 eq), glycolic acid (1.0 eq), and toluene (100 mL).

-

Initial Reaction: The mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Second Condensation: Once the initial reaction appears complete, diethyl-L-tartrate (2.0 eq) is added to the reaction mixture.

-

Reaction Completion and Workup: The reaction is continued at reflux until no further water is collected. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target compound.

Spectroscopic Characterization: Deciphering the Molecular Signature

A multi-technique spectroscopic approach is essential for the initial characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms.

Causality: ¹H NMR will confirm the incorporation of both the diethyl tartrate and glycolate moieties and provide information on their chemical environments. The chiral nature of the tartrate ligand is expected to induce diastereotopicity in the protons of the ethyl groups and the glycolate bridge.

-

Expected Signals:

-

Diethyl Tartrate Moiety: The methine protons (CH-O) of the tartrate backbone are expected to shift downfield from their positions in free diethyl L-tartrate (around 4.5 ppm) due to coordination to the boron center.[5] The methylene protons of the ethyl groups will likely appear as complex multiplets due to diastereotopicity and coupling to the methyl protons. The methyl protons will appear as triplets.

-

Glycolate Moiety: The methylene protons of the bridging glycolate are also expected to be diastereotopic and will likely appear as a pair of doublets or an AB quartet.

-

Causality: ¹³C NMR will provide a carbon count and confirm the connectivity of the molecule.

-

Expected Signals:

-

The carbon signals for the diethyl tartrate and glycolate ligands are expected to be present, with shifts indicative of their coordination to boron. The carbonyl carbons of the ester groups are expected in the 170-185 ppm region.[6][7] The carbons directly attached to oxygen (CH-O and CH₂-O) will also show characteristic downfield shifts.[7]

-

Causality: ¹¹B NMR is a crucial tool for determining the coordination number of the boron atoms.[8]

-

Expected Signal:

-

For the proposed structure with tetracoordinate boron centers, a single, relatively sharp signal is expected in the range of +12 to -8 ppm. This is in contrast to the broad signals typically observed for tricoordinate boron compounds, which appear at much lower field (around 30 ppm).[8] The presence of a single signal would suggest a symmetric environment for the two boron atoms.

-

| NMR Data | Free Diethyl L-tartrate | Predicted for this compound |

| ¹H NMR | ~4.5 ppm (CH), ~4.3 ppm (CH₂), ~1.3 ppm (CH₃)[5] | Downfield shift of CH protons, complex multiplets for CH₂ protons, two distinct signals for diastereotopic CH₂ protons of the glycolate bridge. |

| ¹³C NMR | ~170 ppm (C=O), ~72 ppm (CH), ~62 ppm (CH₂), ~14 ppm (CH₃) | Shifts in C=O, CH, and CH₂ signals upon coordination. |

| ¹¹B NMR | N/A | Single peak between +12 and -8 ppm. |

Mass Spectrometry (MS)

Causality: Mass spectrometry will determine the molecular weight of the compound and provide valuable structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9]

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements for molecular formula determination.

-

Tandem MS (MS/MS): The molecular ion (or a prominent adduct ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing insights into the connectivity of the molecule.

-

Expected Fragmentation Pattern:

-

Loss of an ethoxy group from one of the diethyl tartrate ligands.

-

Cleavage of the glycolate bridge.

-

Loss of a complete diethyl tartrate ligand.

-

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[10]

Experimental Protocol: X-ray Crystallography

Causality: This technique will provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers, definitively confirming the proposed connectivity and three-dimensional structure.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., toluene/hexane, dichloromethane/pentane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Structure Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and torsional angles, and to confirm the absolute configuration of the chiral centers.

Conclusion: A Framework for Discovery

The elucidation of the structure of this compound presents a fascinating challenge that requires a synergistic application of synthetic chemistry and advanced analytical techniques. This guide has provided a robust, scientifically-grounded framework for approaching this challenge. By proposing a plausible structure based on chemical nomenclature and established principles, we have outlined a detailed experimental roadmap for its synthesis and comprehensive characterization. The successful execution of these protocols will not only confirm the structure of this novel chiral diboron complex but will also contribute valuable knowledge to the broader field of organoboron chemistry, with potential implications for asymmetric synthesis and materials science.

References

- Sabourin, J. L. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

- Jeremiah, J. M., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1745–1754.

-

Synthesis and Structure of Thiolate‐Bridged Diiron and Dicobalt Complexes Supported by Modified β‐Diketiminate Ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of carboxylate-bridged iron–thiolate clusters from alcohols/aldehydes or carboxylate salts. (n.d.). Dalton Transactions. Retrieved from [Link]

- Larionov, O. V. (2020). Recent advances in photoinduced synthetic approaches to organoboron compounds. Tetrahedron, 76(46), 131553.

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. (n.d.). HKU Scholars Hub. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Predicting glycan structure from tandem mass spectrometry via deep learning. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Boron Crystallography. (2021, February 17). 911Metallurgist. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

New applications of the interaction between diols and boronic acids. (n.d.). Research@WUR. Retrieved from [Link]

- Li, X., Zhang, G., & Song, Q. (2023). Recent advances in the construction of tetracoordinate boron compounds.

Sources

- 1. Synthesis, Characterization, and Oxygenation Studies of Carboxylate-Bridged Diiron(II) Complexes with Aromatic Substrates Tethered to Pyridine Ligands and the Formation of a Unique Trinuclear Complex [dspace.mit.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Predicting Precursor Ions Combined with Fragmentation Pathway for Screening and Identification of Flavan-3-ol Oligomers in Tea (Camellia sinensis. var. assamica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the construction of tetracoordinate boron compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. L(+)-Diethyl L-tartrate(87-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. Prediction of glycopeptide fragment mass spectra by deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Proposed Synthesis of Bis(diethyl-L-tartrate glycolato)diboron

This document provides an in-depth technical guide for the synthesis of Bis(diethyl-L-tartrate glycolato)diboron, a specialized chiral organoboron compound. While this specific molecule is not widely cataloged, its synthesis is proposed based on well-established principles of borate ester chemistry. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.

Introduction and Theoretical Framework

Chiral boronic esters are powerful intermediates in modern organic synthesis, enabling the stereocontrolled construction of complex molecules.[1][2] Their utility stems from the unique reactivity of the carbon-boron bond, which can be transformed into carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds with high fidelity.[3] The chirality is typically introduced through the use of chiral diols as ligands on the boron atom. Diethyl L-tartrate (DET), a readily available and inexpensive chiral synthon derived from L-(+)-tartaric acid, is an exemplary choice for this purpose, offering a C2-symmetric backbone that imparts excellent stereochemical control in a variety of transformations.[4][5]

The target molecule, this compound, is postulated to be a dimeric borate ester. The nomenclature suggests a structure where two diethyl L-tartrate molecules and one glycolic acid molecule coordinate to two boron atoms. The most chemically plausible structure is a diboroxane, where two spirocyclic borate centers are linked by a B-O-B bridge. Each boron atom is chelated by one molecule of diethyl L-tartrate and one molecule of glycolic acid.

The synthesis hinges on the fundamental reaction between boric acid and alcohols (or diols) to form borate esters, a process driven by the removal of water.[6][7] Boric acid acts as a mild Lewis acid catalyst and reagent, facilitating condensation with the hydroxyl groups of both diethyl L-tartrate and glycolic acid.[8][9] The formation of five-membered rings between the boron atom and the 1,2-diol of the tartrate, as well as the α-hydroxy acid functionality of glycolic acid, is thermodynamically favored.[10] Driving the reaction to completion requires the continuous removal of water, typically achieved through azeotropic distillation with a Dean-Stark apparatus.[6][11]

Proposed Synthesis Pathway and Mechanism

The core of the synthesis is a multicomponent condensation reaction. The proposed stoichiometry involves two equivalents of boric acid, two equivalents of diethyl L-tartrate, and one equivalent of glycolic acid. The reaction proceeds via sequential esterification steps. Initially, boric acid reacts with the diol functionalities of diethyl L-tartrate and the hydroxyl and carboxyl groups of glycolic acid. Subsequent heating and water removal promote the formation of a dimeric structure, likely a stable six-membered diboroxane ring, resulting in the final product.

The causality for key experimental choices is as follows:

-

Reagents : Boric acid is chosen for its low cost, low toxicity, and efficacy as both a boron source and a catalyst for esterification.[12] Diethyl L-tartrate provides the essential chiral scaffolding.[13][14] Glycolic acid serves as a bidentate linker.

-

Solvent : Toluene is selected as the reaction solvent due to its ability to form a low-boiling azeotrope with water (~85 °C), facilitating efficient water removal via a Dean-Stark trap, thereby driving the equilibrium towards product formation.[11]

-

Temperature : The reaction is conducted at the reflux temperature of toluene (~111 °C) to ensure a sufficient rate of reaction and efficient azeotropic distillation.

Detailed Experimental Protocol

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Equipment:

-

500 mL three-neck round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen/Argon inlet for inert atmosphere

-

Rotary evaporator

Reagents:

-

Boric Acid (H₃BO₃)

-

Diethyl L-tartrate (DET)[13]

-

Glycolic Acid (HOCH₂COOH)

-

Toluene, anhydrous

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Charging Reagents: To the flask, add Boric Acid, Diethyl L-tartrate, and Glycolic Acid according to the quantities specified in Table 1.

-

Solvent Addition: Add 250 mL of anhydrous toluene to the flask.

-

Reaction: Begin vigorous stirring and heat the mixture to reflux using the heating mantle. Fill the Dean-Stark trap with toluene before starting.

-

Water Removal: Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates.

-

Cooling & Quenching: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature under the inert atmosphere.

-

Workup:

-

Filter the reaction mixture to remove any unreacted boric acid.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or a low-melting solid.

-

Further purification can be achieved via column chromatography on silica gel if necessary.

-

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Boric Acid | 61.83 | 6.18 g | 0.10 | 2 |

| Diethyl L-tartrate | 206.19 | 20.62 g | 0.10 | 2 |

| Glycolic Acid | 76.05 | 3.80 g | 0.05 | 1 |

Theoretical Yield (based on proposed C₁₆H₂₄B₂O₁₂ structure[15]): 21.5 g

Characterization and Self-Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized product must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹¹B NMR : This is the most definitive technique for characterizing the product. A signal corresponding to a tetracoordinate, sp³-hybridized boron atom is expected, typically appearing in the upfield region (δ 5-15 ppm) of the spectrum.[16][17] This distinguishes it from the starting trigonal boric acid (δ ~19 ppm in acidic solution).[18]

-

¹H and ¹³C NMR : These spectra will confirm the incorporation of the diethyl tartrate and glycolate moieties and their relative ratios. The diastereotopic protons of the glycolate CH₂ group should appear as a distinct AB quartet, providing evidence of the chiral environment.

-

-

High-Resolution Mass Spectrometry (HRMS) : HRMS will be used to confirm the exact mass and elemental composition (C₁₆H₂₄B₂O₁₂) of the target molecule.[15]

-

Polarimetry : The specific rotation of the product should be measured to confirm that the chirality of the diethyl L-tartrate has been retained throughout the synthesis. A specific rotation of approximately +17° (c=1 in chloroform) is expected.[15]

Visualizations

Diagram 1: Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Diagram 2: Proposed Molecular Structure

This diagram shows the postulated chemical structure of the final product.

Caption: Postulated structure of the target chiral diboroxane.

Conclusion

This guide details a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging the principles of borate ester formation and azeotropic dehydration, this protocol provides a clear and reproducible method for accessing this novel chiral reagent. The self-validating nature of the protocol, emphasized by the detailed characterization steps, ensures the production of a well-defined and pure compound. This molecule holds potential as a valuable tool in asymmetric synthesis, offering a unique chiral environment for stereoselective transformations in drug discovery and development.

References

-

Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Available at: [Link]

-

Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Journal of the American Chemical Society. Available at: [Link]

- Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate.Google Patents.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Thermodynamics for Complex Formation of Boric Acid and Borate with Hydroxy Acids and Diols. ResearchGate. Available at: [Link]

-

Boric acid catalyzed thia-Michael reactions in water or alcohols. ResearchGate. Available at: [Link]

-

11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Boron Reagents for Asymmetric Synthesis. SCI. Available at: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Ate Complexes of Secondary Boronic Esters as Chiral Organometallic-Type Nucleophiles for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Institutes of Health. Available at: [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate. Available at: [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

boric acid solutions: Topics by Science.gov. Science.gov. Available at: [Link]

-

Chiral boronates—versatile reagents in asymmetric synthesis. ResearchGate. Available at: [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. Available at: [Link]

- Reaction products of glycols and boric acid and method of producing the same.Google Patents.

-

Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker. YouTube. Available at: [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Available at: [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Cureus. Available at: [Link]

-

Borate esters. Wikipedia. Available at: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. Available at: [Link]

-

Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. National Institutes of Health. Available at: [Link]

-

11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. National Institutes of Health. Available at: [Link]

-

(+)-Diethyl L-tartrate. NIST WebBook. Available at: [Link]

-

Diethyl Tartrate. Organic Syntheses. Available at: [Link]

- The preparation method of L (+) ethyl tartrate.Google Patents.

-

Chemistry of diethyl tartrate synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Borate esters - Wikipedia [en.wikipedia.org]

- 8. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. (+)-Diethyl L-tartrate [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. echemi.com [echemi.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. mdpi.com [mdpi.com]

- 18. 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron

This guide provides a comprehensive technical overview of Bis(diethyl-L-tartrate glycolato)diboron, a chiral organoboron compound. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document delves into the compound's identifiers, properties, synthesis, and applications, with a focus on its role in modern organic chemistry.

Introduction: The Significance of Chiral Boronate Esters

Chiral boronic acids and their esters have emerged as pivotal reagents and catalysts in asymmetric synthesis. Their unique electronic properties and low toxicity make them valuable tools in the construction of complex, stereochemically defined molecules, which are often essential in pharmaceutical and materials science.[1] this compound belongs to this important class of compounds, leveraging the inherent chirality of L-tartaric acid to facilitate stereoselective transformations.

The utility of tartaric acid and its derivatives, such as diethyl L-tartrate, is well-established in asymmetric synthesis. These readily available and inexpensive chiral building blocks provide a straightforward method for introducing stereocenters into a molecule. The formation of boronate esters from chiral diols like diethyl L-tartrate is a common strategy to create chiral Lewis acids or to serve as precursors for further functionalization.

Compound Identification and Core Properties

Precise identification of a chemical entity is fundamental for research and regulatory purposes. This section details the key identifiers for this compound. It is important to note that while the L-isomer is the focus of this guide, much of the publicly available detailed data corresponds to its enantiomer, the D-isomer. The properties of the L-isomer are expected to be identical in magnitude but opposite in sign for chiroptical properties like specific rotation.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 343321-58-4 | VSNCHEM, CymitQuimica |

| Molecular Formula | C₁₆H₂₄B₂O₁₂ | ECHEMI |

| Molecular Weight | 429.98 g/mol | ECHEMI |

A related compound, Bis(diethyl-D-tartrate glycolato)diboron, has the CAS number 312693-46-2.[2]

Physicochemical Properties (Data primarily from the D-isomer, expected to be similar for the L-isomer)

| Property | Value | Source |

| Melting Point | 40-47 °C | ECHEMI |

| Boiling Point | 451.234 °C at 760 mmHg | ECHEMI |

| Density | 1.275 g/cm³ | ECHEMI |

| Refractive Index | 1.465 | ECHEMI |

| Specific Rotation | -17° (c=1 in chloroform) (Predicted for L-isomer) | ECHEMI |

Synthesis of this compound

A plausible synthetic route involves the reaction of diethyl-L-tartrate with a diboron compound like bis(pinacolato)diboron or tetrakis(dimethylamino)diboron in an appropriate solvent. The reaction is typically driven by the removal of a byproduct, such as pinacol or dimethylamine.

Below is a generalized, hypothetical workflow for the synthesis.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine diethyl-L-tartrate (2 equivalents) and anhydrous toluene.

-

Step 2: Addition of Boron Reagent To the stirred solution, add tetrakis(dimethylamino)diboron (1 equivalent) at room temperature.

-

Step 3: Reaction Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of dimethylamine.

-

Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield the final product.

Causality in Experimental Choices:

-

Anhydrous Conditions: Boron reagents are typically sensitive to moisture, which can lead to hydrolysis and the formation of boric acid. Therefore, the use of a flame-dried flask and anhydrous solvents under an inert atmosphere is crucial.

-

Solvent Selection: Toluene is a common solvent for these types of reactions as it is non-protic and has a relatively high boiling point, which allows for effective heating to drive the reaction to completion.

-

Purification Method: Recrystallization is a standard method for purifying solid organic compounds, allowing for the removal of impurities and isolation of the desired product in high purity.

Applications in Asymmetric Synthesis and Drug Development

The primary application of chiral boronate esters like this compound is in the field of asymmetric catalysis. These compounds can act as chiral Lewis acids to catalyze a variety of reactions, including Diels-Alder reactions, aldol additions, and Michael additions, with high enantioselectivity.

The general mechanism involves the coordination of the electrophilic boron center to a substrate, which activates it towards nucleophilic attack. The chiral environment created by the diethyl-L-tartrate ligands dictates the stereochemical outcome of the reaction by favoring one pathway over the other.

Caption: Generalized catalytic cycle for a reaction mediated by a chiral boron catalyst.

In the context of drug development, chiral boronic esters are of significant interest.[1][3] They can serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, boronic acids themselves have been successfully incorporated into approved drugs, acting as enzyme inhibitors.[1] The development of chiral boronate esters provides a pathway to novel therapeutic agents with improved efficacy and reduced side effects.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 343321-58-4) is not widely available, general precautions for handling chiral boronate esters should be followed. These compounds are typically irritants and should be handled with appropriate personal protective equipment (PPE).

General Safety Precautions:

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. While specific data for the L-isomer is limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from its D-enantiomer and the broader class of chiral boronate esters. As the demand for enantiomerically pure compounds continues to grow, the importance of reagents like this compound is expected to increase, driving further research into their synthesis and applications.

References

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to Bis(diethyl-L-tartrate glycolato)diboron: A Chiral Boron Reagent for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount objective. Chiral boron reagents have emerged as powerful tools in the asymmetric synthesis of complex molecules, enabling the construction of stereocenters with high fidelity. This guide provides a comprehensive overview of Bis(diethyl-L-tartrate glycolato)diboron, a C2-symmetric chiral boron reagent derived from the readily available and inexpensive diethyl-L-tartrate. We will delve into its molecular characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles to empower researchers in the fields of organic synthesis and drug development.

Molecular Profile and Physicochemical Properties

This compound is a chiral organoboron compound. The core of its structure is a diboron framework bridged by two glycolate units derived from diethyl-L-tartrate. This specific arrangement imparts a C2-symmetric chiral environment, which is the foundation of its utility in asymmetric transformations.

Table 1: Physicochemical Properties of Bis(diethyl-tartrate glycolato)diboron

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₄B₂O₁₂ | [1] |

| Molecular Weight | 429.98 g/mol | [1] |

| CAS Number | 343321-58-4 | [1] |

| Enantiomer (D-form) CAS | 312693-46-2 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point (D-form) | 40-47 °C | [1] |

| Density (D-form) | 1.275 g/cm³ | [1] |

| Solubility | Soluble in many organic solvents | General knowledge of boronate esters |

Note: Some physical properties listed are for the D-enantiomer, Bis(diethyl-D-tartrate glycolato)diboron, as it is more commonly reported in chemical supplier databases. The physical properties of the L-enantiomer are expected to be identical, with the exception of the sign of specific rotation.

Synthesis of the Precursor: Diethyl-L-tartrate

The synthesis of the chiral ligand, diethyl-L-tartrate, is a well-established procedure. It is typically prepared by the esterification of L-(+)-tartaric acid with ethanol.

Fischer Esterification of L-(+)-Tartaric Acid

This classical method involves heating L-(+)-tartaric acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the product by removing water, often through azeotropic distillation. A patent describes a method using thionyl chloride as an acylating agent, which can improve the reaction conversion rate and yield.[2]

Experimental Protocol: Synthesis of Diethyl-L-tartrate

-

Materials: L-(+)-tartaric acid, absolute ethanol, concentrated sulfuric acid (or other suitable catalyst).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add L-(+)-tartaric acid and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl-L-tartrate.

-

Purify the product by vacuum distillation.[3]

-

Synthesis of this compound

A general representation of the synthesis is shown below:

Caption: Plausible synthetic pathway to this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectroscopic features can be predicted.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the methine protons of the tartrate backbone. The chemical shifts of the methine protons would likely be influenced by the boron atom.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester groups, the methine carbons of the tartrate backbone, and the carbons of the ethyl groups.

-

¹¹B NMR: This would be a crucial technique for characterizing the boron environment. A single resonance would be expected, with a chemical shift indicative of a tetracoordinate boronate ester.[4][5]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (429.98 g/mol ), along with characteristic fragmentation patterns.

Applications in Asymmetric Synthesis and Drug Development

Chiral boron reagents are invaluable in asymmetric synthesis for the creation of stereochemically defined molecules, which is of utmost importance in drug development where enantiomers can have vastly different biological activities.

Principle of Asymmetric Induction

The C2-symmetric chiral environment created by the two diethyl-L-tartrate ligands on the diboron core is the key to its function as an asymmetric reagent or catalyst. When this reagent interacts with a prochiral substrate, the steric and electronic properties of the chiral ligands favor one transition state over the other, leading to the preferential formation of one enantiomer of the product.

Caption: Mechanism of asymmetric induction using a chiral reagent.

Potential Applications in Drug Synthesis

While specific examples utilizing this compound are not prevalent in readily accessible literature, its structural features suggest its utility in a range of asymmetric reactions crucial for pharmaceutical synthesis. Diethyl-L-tartrate itself is a common starting material for the synthesis of various biologically active molecules.[6] It is plausible that this diboron derivative could be employed in reactions such as:

-

Asymmetric Aldol Reactions: As a chiral Lewis acid catalyst to control the stereochemistry of carbon-carbon bond formation.

-

Asymmetric Allylations and Crotylations: To generate chiral homoallylic alcohols, which are common structural motifs in natural products and pharmaceuticals.

-

Asymmetric Diels-Alder Reactions: To catalyze the formation of chiral six-membered rings with high stereocontrol.

The development and application of such chiral boron-based catalysts are of significant interest in medicinal chemistry for the synthesis of enantiomerically pure drug candidates.

Conclusion and Future Outlook

This compound represents a potentially valuable yet underexplored chiral reagent in the arsenal of synthetic organic chemists. Its straightforward conceptual synthesis from an inexpensive and readily available chiral precursor makes it an attractive target for further investigation. Future research should focus on the development of a robust and scalable synthesis protocol, full spectroscopic characterization, and the exploration of its utility in a broad range of asymmetric transformations. The insights gained from such studies will undoubtedly contribute to the advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical industry.

References

- Hanson, R. M. (1991). The Synthetic Methodology of Tartaric Acid, Tartrate, and O-Acyl Tartrate Esters. Chemical Reviews, 91(4), 437-475.

- CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents. (n.d.).

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - NIH. (2022). Retrieved from [Link]

- CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents. (n.d.).

-

A 500-mL, three-necked, round-bottom flask (24/40 ground glass joint, Flask A) is equipped with a 4.5 x 1.75-cm magnetic stir bar (Teflon-coated, egg-shaped), a rubber septum, a glass stopper, and a vacuum adapter with a stopcock (in the open position - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Retrieved from [Link]

-

Geminal Bis(boron) Compounds: Their Preparation and Synthetic Applications. (n.d.). Retrieved from [Link]

-

Preparation of diethyl tartrate - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Tartrate-Derived Diboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Chemical Nomenclature

In the intricate landscape of chemical research and drug development, the unambiguous identification of molecules is paramount. The structural complexity of novel compounds, such as tartrate-derived diboron reagents, necessitates a rigorous and systematic approach to nomenclature. These compounds, which are increasingly utilized in asymmetric synthesis and as chiral building blocks, possess multiple stereocenters and a unique diboron core bridged by a tartrate ligand. A standardized naming convention, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC), is not merely a matter of convention but a cornerstone of scientific integrity, ensuring reproducibility and clear communication within the global scientific community.

This guide provides a comprehensive and in-depth exploration of the IUPAC nomenclature for tartrate-derived diboron compounds. As a senior application scientist, my objective is to not only outline the systematic rules but also to elucidate the underlying logic, thereby empowering researchers to name these complex molecules with confidence and precision. We will deconstruct the nomenclature process into its fundamental components, addressing the diboron core, the chiral tartrate ligand, and the overall coordination structure.

Foundational Principles: Two Pillars of Nomenclature

The IUPAC nomenclature for tartrate-derived diboron compounds can be approached from two primary perspectives, both of which are rooted in established IUPAC principles:

-

Coordination Compound Nomenclature: This approach treats the diboron unit as two central boron atoms coordinated by a bridging tartrate ligand. This is often the most descriptive method for conveying the structure of the complex.

-

Heterocyclic Nomenclature: This system names the compound as a derivative of a parent heterocyclic ring system containing boron and oxygen atoms.

For the purpose of clarity and comprehensiveness in describing the unique bridged structure of these compounds, this guide will primarily focus on the coordination compound nomenclature .

Deconstructing the Name: A Step-by-Step Methodology

The systematic naming of a tartrate-derived diboron compound is a multi-step process that involves the individual characterization of its components followed by their assembly according to IUPAC rules.

Step 1: Naming the Ligand - The Tartrate Moiety

The bridging ligand is derived from tartaric acid. The systematic IUPAC name for tartaric acid is 2,3-dihydroxybutanedioic acid .[1] When it acts as a ligand by losing the protons from its two carboxyl groups, it is named as the conjugate base, 2,3-dihydroxybutanedioate .

Crucially, tartaric acid possesses two chiral centers at the C2 and C3 positions. The absolute configuration of these stereocenters must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[2] This leads to the following stereoisomers of the tartrate ligand:

-

(2R,3R)-2,3-dihydroxybutanedioate

-

(2S,3S)-2,3-dihydroxybutanedioate

-

(2R,3S)-2,3-dihydroxybutanedioate (meso)

The correct stereochemical descriptor must be included in the name of the ligand.

Step 2: Designating the Central Atoms - The Diboron Core

The central framework of the molecule consists of two boron atoms. In the context of coordination nomenclature, these are the central atoms to which the ligand is bound.

Step 3: Indicating the Bridging Nature of the Ligand

A key structural feature of these compounds is that the tartrate ligand spans both boron atoms. In IUPAC nomenclature, bridging ligands are indicated by the Greek letter 'μ' (mu) , placed before the ligand's name.[3][4]

Step 4: Assembling the Full Name of the Anionic Complex

When the tartrate ligand coordinates to the two boron atoms, an anionic complex is formed. According to IUPAC rules for organoboron coordination compounds, if the coordination entity is negatively charged, the name ends with "borate".[5]

The complete name is constructed by combining the elements from the previous steps in the following order:

-

The bridging designator 'μ'.

-

The full name of the ligand, including its stereochemical descriptors, enclosed in parentheses.

-

The term "diborate" to indicate two boron atoms in an anionic complex.

-

The charge of the complex in parentheses using the Ewens-Bassett number.

Let's consider a common tartrate-derived diboron species where the tartrate ligand is doubly deprotonated and bridges two boron atoms, with each boron also bound to two other ligands (for simplicity, let's assume they are hydrides, which are often placeholders in theoretical structures before considering the full reagent). The overall charge of the [B2(tartrate)H4]2- complex would be 2-.

Thus, the systematic IUPAC name for the anionic complex derived from (2R,3R)-tartaric acid would be:

μ-((2R,3R)-2,3-dihydroxybutanedioate)diborate(2-)

Visualizing the Nomenclature Logic

To further clarify the relationship between the structure and its name, a Graphviz diagram is provided below.

Sources

An In-depth Technical Guide to the Chemical Properties of Bis(diethyl-L-tartrate glycolato)diboron

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Chiral Diboron Reagent

The relentless pursuit of stereochemical control in chemical synthesis has driven the development of a vast arsenal of chiral reagents and catalysts. Within this landscape, boron-containing compounds have emerged as remarkably versatile tools. This guide delves into the chemical properties of a specialized, yet potentially powerful, chiral diboron reagent: Bis(diethyl-L-tartrate glycolato)diboron. While specific literature on this exact molecule is sparse, this guide, grounded in the fundamental principles of boron chemistry and the well-established reactivity of its constituent parts, aims to provide a comprehensive technical overview for researchers at the forefront of organic synthesis and drug development. By understanding its probable synthesis, inherent chemical nature, and potential applications, scientists can begin to unlock the synthetic utility of this intriguing chiral architecture.

Deciphering the Molecular Architecture

The nomenclature "this compound" strongly suggests a complex structure featuring a diboron core. This core is likely bridged by a glycolate ligand, derived from glycolic acid, and each boron atom is further esterified with one molecule of diethyl-L-tartrate. The L-tartrate component imparts chirality to the entire assembly, making it a potentially valuable reagent for asymmetric transformations.

The proposed structure consists of two five-membered dioxaborolane rings, each formed by the chelation of a diethyl-L-tartrate molecule to a boron atom. These two boron-containing heterocycles are then linked together through a bridging glycolate ligand, which itself forms a six-membered ring with the two boron atoms. This intricate arrangement results in a C2-symmetric molecule, a common feature in effective chiral ligands and auxiliaries.

Synthesis Strategy: A Modular Approach to a Complex Reagent

The synthesis of this compound is anticipated to proceed through the condensation of a suitable diboron source with the corresponding diol and hydroxy acid components. A plausible and efficient starting material for the diboron core is tetrahydroxydiboron (B₂(OH)₄) or its more commonly used surrogate, bis(pinacolato)diboron (B₂pin₂).[1]

The reaction likely involves a sequential or one-pot esterification process. The formation of boronic esters from boric or boronic acids and diols is a reversible reaction, typically driven to completion by the removal of water.[2]

Proposed Synthetic Protocol:

A representative synthesis would involve the reaction of tetrahydroxydiboron with two equivalents of diethyl-L-tartrate and one equivalent of glycolic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydroxydiboron (1.0 eq), diethyl-L-tartrate (2.0 eq), and glycolic acid (1.0 eq) in a suitable azeotroping solvent such as toluene.

-

Dehydration: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The progress of the reaction can be monitored by techniques such as ¹¹B NMR spectroscopy, observing the shift from the starting diboron species to the product boronic ester.[3]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Tetrahydroxydiboron: This is a convenient and direct source of the B-B bond.[2]

-

Azeotropic Removal of Water: This is a classic and effective method to drive esterification equilibria to completion.

-

Toluene: Its boiling point is suitable for the reaction and for the azeotropic removal of water.

-

Stoichiometry: The 1:2:1 molar ratio of tetrahydroxydiboron, diethyl-L-tartrate, and glycolic acid is crucial for the formation of the desired mixed-ligand complex.

Core Chemical Properties: A Detailed Examination

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the diboron core, the chiral tartrate-derived dioxaborolane rings, and the bridging glycolate.

Reactivity Profile

The reactivity of this molecule is centered around the boron atoms and the B-O bonds.

-

Lewis Acidity: The boron atoms in the dioxaborolane rings are expected to be Lewis acidic, although this acidity is tempered by the electron-donating character of the oxygen atoms. This Lewis acidity allows for coordination with Lewis bases, a key feature in many of its potential catalytic applications.

-

Transesterification: The B-O bonds in boronic esters are susceptible to cleavage and re-formation, a process known as transesterification.[4] This dynamic nature allows for the exchange of the diol or hydroxy acid ligands with other hydroxyl-containing molecules, which can be both a consideration for stability and a feature to be exploited in dynamic combinatorial chemistry.

-

Hydrolysis: The dioxaborolane rings are susceptible to hydrolysis, especially under acidic or basic conditions, to regenerate the constituent diols and boric acid derivatives.[5] The rate of hydrolysis is influenced by the steric and electronic nature of the diol. The presence of the ester groups on the tartrate moiety may influence the rate of hydrolysis.

Stability and Handling

Based on the general properties of diboron compounds and boronic esters, the following stability profile can be anticipated:

-

Air and Moisture Sensitivity: While many simple diboron compounds are sensitive to air and moisture, the formation of the more stable boronic ester can increase the compound's benchtop stability.[6] However, prolonged exposure to atmospheric moisture will likely lead to slow hydrolysis. Therefore, it is recommended to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).

-

Thermal Stability: The compound is expected to have good thermal stability at ambient temperatures. Decomposition would likely occur at elevated temperatures, potentially leading to the cleavage of the B-B bond or decomposition of the organic ligands.

Solubility Characteristics

The solubility of boronic esters is generally good in a range of common organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar | High | (e.g., THF, Dichloromethane, Ethyl Acetate) The polar ester groups and the B-O bonds will interact favorably with these solvents. |

| Aprotic Nonpolar | Moderate to Low | (e.g., Hexane, Toluene) The large organic framework will provide some solubility, but the polar functionalities will limit high solubility. |

| Protic | Low with reaction | (e.g., Water, Alcohols) Insoluble in water, and will likely undergo slow hydrolysis or transesterification in alcohols. |

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques would be essential for the unambiguous characterization of this compound.

-

¹¹B NMR Spectroscopy: This is a powerful tool for characterizing boron compounds.[3] A single resonance in the region typical for tetracoordinate boronic esters (generally upfield compared to tricoordinate boron) would be expected, confirming the formation of the dioxaborolane rings.

-

¹H and ¹³C NMR Spectroscopy: These spectra would confirm the presence of the diethyl tartrate and glycolate moieties and would be consistent with the proposed C2-symmetric structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is often a suitable technique for such molecules.[7]

-

Infrared (IR) Spectroscopy: Characteristic B-O stretching vibrations would be observed, providing further evidence for the formation of the boronic ester linkages.[8]

Applications in Asymmetric Synthesis and Drug Development

The chiral nature of this compound, derived from the readily available and inexpensive chiral pool starting material L-tartaric acid, makes it a promising candidate for applications in asymmetric synthesis.

Chiral Lewis Acid Catalysis

The Lewis acidic boron centers can act as coordination sites for substrates, bringing them into a chiral environment and enabling enantioselective transformations. Potential applications include:

-

Asymmetric Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.

-

Asymmetric Aldol Reactions: Promoting the enantioselective addition of enolates to aldehydes to form chiral β-hydroxy carbonyl compounds.

As a Chiral Diborylating Reagent

The diboron core suggests its potential use in diborylation reactions, where two boryl groups are added across a double or triple bond. The chirality of the tartrate ligands could induce enantioselectivity in these processes, leading to the formation of chiral 1,2-diborylated compounds, which are versatile synthetic intermediates.

Precursor to Chiral Boronic Acids

Cleavage of the B-B bond, followed by functionalization, could provide a route to novel chiral monoboronic acids, which are valuable reagents in their own right, particularly in Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryls.

Conclusion and Future Outlook

This compound represents a structurally intriguing and synthetically accessible chiral diboron reagent. While its full potential is yet to be explored experimentally, this guide provides a solid theoretical foundation for its synthesis, chemical properties, and prospective applications. Its modular synthesis from readily available starting materials, coupled with the inherent chirality of the tartrate moieties, positions it as a valuable tool for chemists engaged in the stereoselective synthesis of complex molecules. Future research will undoubtedly focus on the experimental validation of the proposed synthetic routes, a thorough investigation of its reactivity in various asymmetric transformations, and its potential role in the development of novel therapeutic agents. The insights provided herein are intended to catalyze such investigations and pave the way for the broader application of this and related chiral boron-based reagents.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. (2025). National Institutes of Health. [Link]

-

Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. (2024). National Institutes of Health. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

-

Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. (2023). MDPI. [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

The mechanism of boronic acid esters transesterification. (n.d.). ResearchGate. [Link]

-

Boron Reagents for Asymmetric Synthesis. (2009). SCI. [Link]

-

Phenyl boronic acid complexes of diols and hydroxyacids. (2008). [Preprint]. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ResearchGate. [Link]

-

Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. (2016). ACS Publications. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. [Link]

-

boronic esters. (n.d.). Organic Syntheses. [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). National Institutes of Health. [Link]

-

Structures of additional boronic compounds used to illustrate the effectiveness of the 11 B NMR experiment with the applied pulse sequence. (n.d.). ResearchGate. [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. [Link]

-

Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4. (n.d.). Organic Chemistry Portal. [Link]

-

Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). ResearchGate. [Link]

-

Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. [Link]

Sources